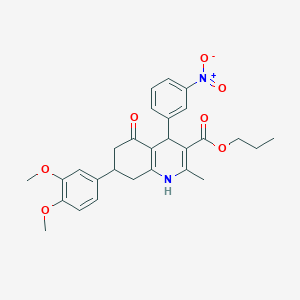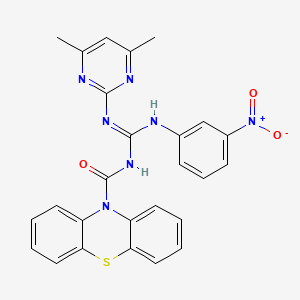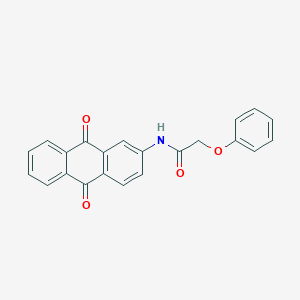
2-(2-bromo-4-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-bromo-4-méthylphénoxy)-N-(2,3-dihydro-1,4-benzodioxine-6-yl)acétamide est un composé organique synthétique. Il est caractérisé par la présence d’un groupe phénoxy substitué par un brome et d’une fraction benzodioxinyle acétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-bromo-4-méthylphénoxy)-N-(2,3-dihydro-1,4-benzodioxine-6-yl)acétamide implique généralement plusieurs étapes :
Bromation : Le matériau de départ, le 4-méthylphénol, subit une bromation pour introduire le groupe brome.
Éthérification : Le phénol bromé est ensuite mis à réagir avec le chlorure de 2-chloroacétyle pour former l’intermédiaire phénoxyacétyl chlorure.
Amidation : L’intermédiaire est ensuite mis à réagir avec la 2,3-dihydro-1,4-benzodioxine-6-amine pour former le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de catalyseurs, des conditions de réaction optimisées et des techniques de purification efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthyle ou du cycle benzodioxine.
Réduction : Les réactions de réduction pourraient cibler le groupe brome ou la fonctionnalité amide.
Substitution : Le groupe brome est un bon groupe partant, ce qui rend le composé susceptible de subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrogène gazeux (H2) avec un catalyseur de palladium.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH3) ou le cyanure de potassium (KCN) peuvent être utilisés.
Principaux produits
Oxydation : Les produits peuvent inclure des acides carboxyliques ou des cétones.
Réduction : Les produits peuvent inclure des amines ou des alcools.
Substitution : Les produits peuvent inclure des phénoxyacétamides substitués.
4. Applications de la recherche scientifique
Le 2-(2-bromo-4-méthylphénoxy)-N-(2,3-dihydro-1,4-benzodioxine-6-yl)acétamide peut avoir des applications dans :
Chimie médicinale : Potentiel en tant que pharmacophore pour le développement de médicaments.
Science des matériaux : Utilisation dans la synthèse de polymères ou comme élément constitutif de matériaux avancés.
Synthèse organique : Intermédiaire dans la synthèse de molécules plus complexes.
Applications De Recherche Scientifique
2-(2-bromo-4-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore for drug development.
Materials Science: Use in the synthesis of polymers or as a building block for advanced materials.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Mécanisme D'action
Le mécanisme d’action dépendrait de l’application spécifique. En chimie médicinale, il pourrait interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, modulant leur activité. La fraction benzodioxine pourrait jouer un rôle dans la liaison à des sites spécifiques, tandis que le groupe phénoxyacétamide pourrait influencer la pharmacocinétique du composé.
Comparaison Avec Des Composés Similaires
Des composés similaires peuvent inclure :
2-(2-bromo-4-méthylphénoxy)acétamide : Il manque la fraction benzodioxine.
N-(2,3-dihydro-1,4-benzodioxine-6-yl)acétamide : Il manque le groupe phénoxy substitué par un brome.
2-(4-méthylphénoxy)-N-(2,3-dihydro-1,4-benzodioxine-6-yl)acétamide : Il manque le groupe brome.
La particularité du 2-(2-bromo-4-méthylphénoxy)-N-(2,3-dihydro-1,4-benzodioxine-6-yl)acétamide réside dans la combinaison de ces groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C17H16BrNO4 |
|---|---|
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
2-(2-bromo-4-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C17H16BrNO4/c1-11-2-4-14(13(18)8-11)23-10-17(20)19-12-3-5-15-16(9-12)22-7-6-21-15/h2-5,8-9H,6-7,10H2,1H3,(H,19,20) |
Clé InChI |
SQQZBICGIZLLQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11636015.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636033.png)
![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)


![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636070.png)

![(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11636081.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide](/img/structure/B11636096.png)
